5-Methyl-2-(pyridin-4-yl)azepane hydrochloride
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Overview
Description
5-Methyl-2-(pyridin-4-yl)azepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated azepane intermediate.
Methylation: The methyl group can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-4-yl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as ketones or nitro groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace leaving groups such as halides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines, thiols, and alcohols.
Coupling Reactions: Palladium catalysts, boronic acids, and suitable bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Substituted azepanes with various functional groups.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
5-Methyl-2-(pyridin-4-yl)azepane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridin-4-yl group can facilitate binding to aromatic residues in the active site of enzymes or receptors, while the azepane ring can provide conformational flexibility and enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)azepane: Lacks the methyl group at the 5-position, which may affect its binding affinity and selectivity.
5-Methyl-2-(pyridin-3-yl)azepane: The pyridinyl group is positioned at the 3-position, which can alter its electronic properties and reactivity.
5-Methyl-2-(pyridin-4-yl)piperidine: Contains a six-membered piperidine ring instead of the seven-membered azepane ring, which can influence its conformational flexibility and binding interactions.
Uniqueness
5-Methyl-2-(pyridin-4-yl)azepane hydrochloride is unique due to the combination of its seven-membered azepane ring and the pyridin-4-yl group, which provides a distinct structural framework for interactions with biological targets. The presence of the methyl group at the 5-position can enhance its binding affinity and selectivity compared to similar compounds.
Properties
IUPAC Name |
5-methyl-2-pyridin-4-ylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-3-12(14-9-4-10)11-5-7-13-8-6-11;/h5-8,10,12,14H,2-4,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJPFNHXGHEEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NCC1)C2=CC=NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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